molecular formula C25H24N4O B5978596 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one

Cat. No. B5978596
M. Wt: 396.5 g/mol
InChI Key: YLIIJLSGDPBOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique structure of this compound makes it an attractive target for drug development, as it possesses a spirocyclic core that is not commonly found in other drug molecules. In

Mechanism of Action

The exact mechanism of action of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one is not fully understood. However, several studies have suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in various disease processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and are implicated in tumor invasion and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one have been studied extensively in vitro and in vivo. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, induce apoptosis, and inhibit the production of inflammatory mediators. In vivo studies have demonstrated its anti-tumor activity in animal models of cancer, as well as its potential as a neuroprotective agent in animal models of neurodegenerative diseases. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics in humans.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one is its unique spirocyclic structure, which makes it an attractive target for drug development. Its potential therapeutic applications in various disease processes also make it a promising compound for further research. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to study in certain experimental settings. Additionally, further studies are needed to fully understand its toxicity and potential side effects.

Future Directions

There are several future directions for research on 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one. One potential direction is to further explore its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Another direction is to investigate its potential as an anti-bacterial agent, as several studies have reported its activity against various bacterial strains. Additionally, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics in humans, as well as its potential for drug development in various disease processes.

Synthesis Methods

The synthesis of 4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one involves a multi-step process that includes the condensation of 2-aminobenzonitrile with 1,3-cyclohexanedione, followed by the cyclization of the resulting intermediate with sodium azide and copper sulfate. The final step involves the reduction of the resulting tetrazole intermediate with sodium borohydride to yield the desired spirocyclic compound. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.

Scientific Research Applications

4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. Several research studies have also reported its potential as a neuroprotective agent and in the treatment of neurodegenerative disorders such as Alzheimer's disease. The unique spirocyclic structure of this compound also makes it an attractive target for drug development, as it can potentially interact with specific biological targets in a selective manner.

properties

IUPAC Name

12-benzylspiro[14,15,16,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c30-23-20(15-17-9-3-1-4-10-17)24-26-27-28-29(24)22-19-12-6-5-11-18(19)16-25(21(22)23)13-7-2-8-14-25/h1,3-6,9-12,20H,2,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIIJLSGDPBOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)C(C5=NN=NN54)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Benzylspiro[14,15,16,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.